![molecular formula C12H17ClN2O2 B6301558 Methyl 3-(piperazin-1-yl)benzoate HCl CAS No. 2208746-53-4](/img/structure/B6301558.png)
Methyl 3-(piperazin-1-yl)benzoate HCl
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Description
“Methyl 3-(piperazin-1-yl)benzoate HCl” is a chemical compound with the molecular formula C12H17ClN2O2 . It appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(piperazin-1-yl)benzoate HCl” can be represented by the InChI code: 1S/C12H16N2O2.ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 3-(piperazin-1-yl)benzoate HCl” is a white to yellow solid . It has a molecular weight of 256.73 .Scientific Research Applications
Antibacterial Activity
Piperazine derivatives, including Methyl 3-(piperazin-1-yl)benzoate hydrochloride, have been found to have antibacterial activity. For instance, a study found that structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives exhibited antibacterial activity against Bacillus subtilis and Staphylococcus aureus .
Antiviral Activity
Piperazine derivatives also exhibit antiviral properties . While specific studies on Methyl 3-(piperazin-1-yl)benzoate hydrochloride are not available, it’s reasonable to infer that it might also have potential antiviral applications.
Antipsychotic Activity
Piperazine derivatives, including 3-(piperazin-1-yl)-1,2-benzothiazole, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that Methyl 3-(piperazin-1-yl)benzoate hydrochloride could potentially be used in the treatment of psychiatric disorders.
Antimicrobial Activity
Piperazine derivatives have been found to have antimicrobial properties . This suggests that Methyl 3-(piperazin-1-yl)benzoate hydrochloride could potentially be used in the treatment of various microbial infections.
Anti-HIV-1 Activity
Piperazine derivatives have been found to have anti-HIV-1 properties . This suggests that Methyl 3-(piperazin-1-yl)benzoate hydrochloride could potentially be used in the treatment of HIV-1.
MC4 Receptor Agonistic Activity
Piperazine derivatives have been found to have MC4 receptor agonistic activity . This suggests that Methyl 3-(piperazin-1-yl)benzoate hydrochloride could potentially be used in treatments that involve the MC4 receptor.
properties
IUPAC Name |
methyl 3-piperazin-1-ylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMFVTHPXTXYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(piperazin-1-yl)benzoate hydrochloride |
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